N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide is a useful research compound. Its molecular formula is C29H32N2O4 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.23620751 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Applications
Anti-Ulcer Activities : A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, including compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, were synthesized and evaluated for their effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. Compounds demonstrating significant anti-ulcer activity were identified, highlighting the potential therapeutic uses of such derivatives in treating gastric ulcers (Hosokami et al., 1992).
Anticonvulsant Activity : Derivatives closely related to the specified compound, particularly those within the benzamide class, have been synthesized and evaluated in several anticonvulsant models. These studies found that certain derivatives were superior to phenytoin in the maximal electroshock seizure test, suggesting a potential for development into anticonvulsant medications (Lambert et al., 1995).
Materials Science Applications
Synthesis of Polyamides and Polyimides : Research into the synthesis of polyamides and polyimides using derivatives of this compound as starting materials has shown promising results. These polymers, with potential non-linear optical characteristics, were prepared and characterized, indicating potential applications in the development of new materials with unique properties (Peesapati et al., 1997).
Development of Novel Insecticides : The unique chemical structure of related benzamide derivatives has been explored for developing new classes of insecticides. These compounds exhibit extremely strong insecticidal activity, especially against lepidopterous pests, and offer a novel mode of action, which is crucial for integrated pest management programs (Tohnishi et al., 2005).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O4/c1-34-25-15-10-21(20-26(25)35-2)16-19-30-27(32)22-11-13-24(14-12-22)31-28(33)29(17-6-7-18-29)23-8-4-3-5-9-23/h3-5,8-15,20H,6-7,16-19H2,1-2H3,(H,30,32)(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYOEYZVEGFOHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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